molecular formula C18H14F3NO2 B4562501 2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4562501
M. Wt: 333.3 g/mol
InChI Key: DSASQHSPBSBDFX-UHFFFAOYSA-N
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Description

2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Scientific Research Applications

2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it would interact with biological targets in the body. The benzofuran moiety is found in many biologically active compounds and is known to have various pharmacological effects .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Standard safety procedures should be followed when handling this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of the benzofuran and trifluoromethyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzofuran ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the benzofuran and trifluoromethyl phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-11-6-7-16-13(8-11)12(10-24-16)9-17(23)22-15-5-3-2-4-14(15)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSASQHSPBSBDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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